molecular formula C21H14ClN3O5 B11691920 4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B11691920
M. Wt: 423.8 g/mol
InChI Key: XAWOXNGRWSMOLZ-UHFFFAOYSA-N
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Description

4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a nitro group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the nitro and chloro groups. The final step involves the formation of the amide bond.

    Benzoxazole Formation: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.

    Amide Bond Formation: The final step involves the coupling of the benzoxazole derivative with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using sodium dithionite.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Sodium methoxide, ammonia, thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The benzoxazole ring can interact with aromatic residues in the active site of enzymes, while the nitro and chloro groups can form hydrogen bonds or participate in electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. The presence of the benzoxazole ring, along with the nitro and chloro substituents, allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C21H14ClN3O5

Molecular Weight

423.8 g/mol

IUPAC Name

4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C21H14ClN3O5/c1-11-2-7-19-16(8-11)24-21(30-19)14-10-13(4-6-18(14)26)23-20(27)12-3-5-15(22)17(9-12)25(28)29/h2-10,26H,1H3,(H,23,27)

InChI Key

XAWOXNGRWSMOLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O

Origin of Product

United States

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